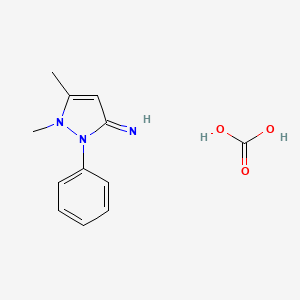![molecular formula C20H25ClN2O2 B6118674 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide, also known as JNJ-17203212, is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, capsaicin, and acid. TRPV1 is involved in the transmission of pain signals and has been implicated in various pain-related disorders such as neuropathic pain, inflammatory pain, and migraine.
Mecanismo De Acción
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide is a TRPV1 antagonist that blocks the activation of TRPV1 by noxious stimuli such as heat, capsaicin, and acid. TRPV1 is involved in the transmission of pain signals and has been implicated in various pain-related disorders. By blocking TRPV1 activation, 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has been shown to have a good pharmacokinetic profile and oral bioavailability. It has a half-life of approximately 4 hours and is metabolized by the liver. 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide is a useful tool for studying the role of TRPV1 in pain-related disorders. It can be used to investigate the physiological and biochemical effects of TRPV1 blockade in various animal models of pain. However, 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has some limitations for lab experiments. It is a small molecule antagonist that may have off-target effects, and its efficacy may vary depending on the animal model and pain condition being studied.
Direcciones Futuras
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has shown promise as a potential therapeutic agent for pain-related disorders. Future research directions could include investigating the efficacy of 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide in clinical trials for neuropathic pain, inflammatory pain, and migraine. Other future directions could include investigating the role of TRPV1 in other physiological and pathological conditions, such as cancer, diabetes, and cardiovascular disease. Additionally, further research could be done to optimize the pharmacokinetic and pharmacodynamic properties of 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide to improve its efficacy and reduce potential adverse effects.
Métodos De Síntesis
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide can be synthesized by reacting 2-chlorobenzoyl chloride with N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}amine in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has been extensively studied in preclinical models of pain. It has been shown to be effective in reducing pain in various animal models of neuropathic pain, inflammatory pain, and migraine. 2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide has also been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of pain.
Propiedades
IUPAC Name |
2-chloro-N-[[1-(cyclohexene-1-carbonyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-18-11-5-4-10-17(18)19(24)22-13-15-7-6-12-23(14-15)20(25)16-8-2-1-3-9-16/h4-5,8,10-11,15H,1-3,6-7,9,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMNFBYYEGXSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)

![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)

![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)
![N-(2-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6118641.png)
![4-{[[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6118645.png)
![3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6118649.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6118659.png)
![ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B6118666.png)
![7-(3,4-difluorobenzyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6118678.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6118681.png)